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Abstract

JTT-654 is a potent and selective inhibitor of 11p3-hydroxysteroid dehydrogenase type 1 (11[3-
HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and metabolic syndrome.
Developed by Japan Tobacco Inc. and its subsidiary Akros Pharma Inc., JTT-654 demonstrated
promising preclinical efficacy in ameliorating insulin resistance and hyperglycemia. This
technical guide provides a comprehensive overview of the discovery, chemical synthesis, and
preclinical evaluation of JTT-654, including detailed experimental protocols and a summary of
its quantitative data. While the compound entered Phase 2 clinical trials for type 2 diabetes,
these were ultimately terminated. This document aims to serve as a valuable resource for
researchers in the field of metabolic diseases and drug discovery.

Discovery and Rationale

The discovery of JTT-654 was rooted in the therapeutic potential of inhibiting 113-HSD1. This
enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a
glucocorticoid that can impair insulin signaling in key metabolic tissues such as the liver and
adipose tissue. Elevated cortisol levels are associated with insulin resistance, a hallmark of
type 2 diabetes. Therefore, selective inhibition of 113-HSD1 was hypothesized to reduce local
cortisol concentrations, thereby improving insulin sensitivity and glucose metabolism.
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While the specific details of the initial screening and lead optimization process for JTT-654 are
not extensively published, the development program focused on identifying a potent and
selective small molecule inhibitor with favorable pharmacokinetic properties for oral
administration.

Chemical Synthesis

A detailed, publicly available, step-by-step synthesis protocol for JTT-654 has not been
disclosed in the scientific literature or patents. However, based on the chemical structure of
JTT-654 and general knowledge of synthetic methodologies for other 113-HSD1 inhibitors, a
plausible synthetic route can be conceptualized. The synthesis would likely involve the coupling
of key heterocyclic and carbocyclic building blocks through standard amide bond formation and
other carbon-carbon or carbon-heteroatom bond-forming reactions.

Chemical Structure of JTT-654:
e Chemical Formula: C2sH33F3N4O3
¢ Molecular Weight: 530.58 g/mol

e CAS Number: 916828-66-5

Mechanism of Action

JTT-654 is a selective inhibitor of 113-HSD1.[1][2][3] It acts by competitively binding to the
active site of the enzyme, thereby preventing the conversion of cortisone to cortisol.[2] This
leads to a reduction in intracellular cortisol levels in tissues where 113-HSD1 is expressed,
such as the liver and adipose tissue. The decreased cortisol concentration is believed to
enhance insulin signaling and improve glucose uptake and utilization, ultimately leading to a
reduction in blood glucose levels.[2][3]

The signaling pathway affected by JTT-654 is illustrated in the following diagram:
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Caption: Mechanism of action of JTT-654 in inhibiting the 113-HSD1 pathway.
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Preclinical Pharmacology

The preclinical efficacy of JTT-654 was evaluated in various in vitro and in vivo models.

In Vitro Potency and Selectivity

JTT-654 demonstrated potent inhibition of 113-HSD1 across different species.[1][2][4]
Importantly, it exhibited high selectivity for 113-HSD1 over the isoform 113-HSD2, which is
crucial for avoiding adverse effects related to mineralocorticoid excess.[1][2][4]

Parameter Human Rat Mouse

11B-HSD1 ICso ("M)  4.65[1][2][4] 0.97[1][2][4] 0.74[1][2][4]

11B-HSD2 ICs0 (UM) > 30[1][2][4]

Inhibition Pattern Competitive[1][2]

Table 1: In Vitro Potency and Selectivity of JTT-654.

In Vivo Efficacy

The in vivo effects of JTT-654 were assessed in two key rodent models of insulin resistance
and type 2 diabetes.

Systemic administration of cortisone to rats induces a state of insulin resistance. Treatment
with JTT-654 was shown to attenuate the effects of cortisone, demonstrating its ability to
counteract glucocorticoid-driven metabolic dysfunction.[2]
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JTT-654 (1-10 mg/kg) +

Parameter Vehicle + Cortisone )
Cortisone
) Significantly attenuated
Fasting Plasma Glucose Increased )
increase[2]
) ) Significantly attenuated
Fasting Plasma Insulin Increased

increase[2]

Liver 11B-HSD1 Activity

Dose-dependently inhibited[1]

Adipose Tissue 113-HSD1
Activity

Dose-dependently inhibited[1]

Table 2: Effects of JTT-654 in a Cortisone-Induced Insulin Resistance Rat Model.

The Goto-Kakizaki (GK) rat is a non-obese genetic model of type 2 diabetes. Treatment with

JTT-654 in GK rats led to improvements in glycemic control and insulin sensitivity.[3]

JTT-654 (1.5-15 mg/kg,

Parameter Vehicle-treated GK Rats twice daily for 19 days)
treated GK Rats

Fasting Plasma Glucose Elevated Significantly reduced[3]
Fasting Plasma Insulin Elevated Significantly reduced[3]
Adipose Tissue Glucose ]

S Impaired Enhanced[3]
Oxidation
Hepatic Gluconeogenesis Increased Suppressed][3]

Table 3: Effects of JTT-654 in Goto-Kakizaki (GK) Rats.

Pharmacokinetics

Detailed pharmacokinetic parameters for JTT-654 are not readily available in the public

domain. However, preclinical studies in normal rats indicated that a single oral dose of 10
mg/kg of JTT-654 resulted in over 90% inhibition of 113-HSD1 in both adipose tissue and liver
for 8 hours. The inhibitory effect decreased to approximately 70% between 8 and 24 hours
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post-dose.[2] This pharmacokinetic profile supported a twice-daily dosing regimen in the
chronic efficacy studies in GK rats to achieve complete 24-hour inhibition of the target enzyme.

[2]

Clinical Development

JTT-654 progressed to Phase 2 clinical trials for the treatment of type 2 diabetes. However, the
study was terminated. The specific reasons for the termination and the results of the clinical
trial have not been publicly disclosed.

Experimental Protocols
11B-HSD1 and 113-HSD2 Inhibition Assay

The inhibitory activity of JTT-654 on 113-HSD1 and 113-HSD2 was determined using
radiolabeled substrates and recombinant enzymes or tissue microsomes.
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Caption: Workflow for the in vitro 113-HSD inhibition assay.
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Cortisone-Induced Insulin Resistance Model in Rats

This model is used to evaluate the ability of a compound to counteract the diabetogenic effects
of excess glucocorticoids.
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Caption: Experimental workflow for the cortisone-induced insulin resistance model in rats.
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Glucose Uptake Assay in 3T3-L1 Adipocytes

This in vitro assay measures the effect of a compound on glucose uptake in differentiated fat
cells.
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Caption: Protocol for measuring glucose uptake in 3T3-L1 adipocytes.
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Conclusion

JTT-654 is a potent and selective 113-HSD1 inhibitor that demonstrated significant promise in
preclinical models of type 2 diabetes by improving insulin sensitivity and reducing
hyperglycemia. This technical guide has summarized the available information on its discovery
rationale, chemical properties, mechanism of action, and preclinical pharmacology, including
detailed experimental protocols. Despite its promising preclinical profile, the clinical
development of JTT-654 was discontinued. The information presented herein provides a
valuable case study for researchers and professionals involved in the development of novel
therapeutics for metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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